8-hydroxy-6-methyl-2,3-dihydrocyclopenta[b]chromene-1,9-dione
Description
Properties
IUPAC Name |
8-hydroxy-6-methyl-2,3-dihydrocyclopenta[b]chromene-1,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c1-6-4-8(15)12-10(5-6)17-9-3-2-7(14)11(9)13(12)16/h4-5,15H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWADCDOVRHDLAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC3=C(C2=O)C(=O)CC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydroxy-6-methyl-2,3-dihydrocyclopenta[b]chromene-1,9-dione typically involves the use of phloroglucinol as a starting material. A regioselective synthetic route has been developed for the preparation of this compound and its derivatives . The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
8-hydroxy-6-methyl-2,3-dihydrocyclopenta[b]chromene-1,9-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, including temperature and solvent choice, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Scientific Research Applications
8-hydroxy-6-methyl-2,3-dihydrocyclopenta[b]chromene-1,9-dione is a heterocyclic compound belonging to the chromene family, known for their diverse biological activities and therapeutic applications. This compound has gained interest due to its unique structural features and potential biological activities.
Scientific Research Applications
This compound has applications in chemistry, biology, medicine, and industry.
Chemistry It serves as a building block in the synthesis of complex molecules.
Biology The compound has demonstrated potential in biological assays, particularly in anticancer research. It has been reported in Coniochaeta tetraspora .
Medicine Derivatives of the compound are being explored for their therapeutic potential, including anticancer and antimicrobial activities.
Industry The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Chemical Reactions
This compound undergoes oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or create new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, including temperature and solvent choice, are carefully controlled to achieve the desired transformation. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.
Physicochemical data
Mechanism of Action
The mechanism of action of 8-hydroxy-6-methyl-2,3-dihydrocyclopenta[b]chromene-1,9-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in disease pathways. The compound’s effects are mediated through the modulation of these targets, leading to therapeutic outcomes .
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison
*Predicted using QSAR models. †Estimated based on substituent contributions.
Table 2. Mechanism of Action Comparison
Research Findings and Implications
- Role of Dione Motifs : Both the target compound and benzoindole-diones share 1,9-dione groups, which are critical for redox activity. These motifs likely participate in electron transfer reactions, destabilizing cancer cell redox balance .
- Impact of Substituents : Hydroxyl groups (as in the target) improve aqueous solubility but may reduce blood-brain barrier penetration compared to lipophilic nitro or methyl groups in analogs. Methyl substitution at position 6 could enhance metabolic stability relative to halogenated derivatives .
- Synthetic Considerations : Benzoindole-diones are synthesized via Friedel-Crafts alkylation, while aza-cyclopenta-diones require nitrogen insertion steps. The target compound’s synthesis likely involves cyclization of a pre-chromene precursor, similar to methods for purine derivatives (e.g., cyclopentyl group introduction via alkylation) .
Biological Activity
8-Hydroxy-6-methyl-2,3-dihydrocyclopenta[b]chromene-1,9-dione is a heterocyclic compound belonging to the chromene family, which is known for its diverse biological activities. This compound has attracted significant attention due to its unique structural features and potential therapeutic applications, particularly in anticancer and antimicrobial research.
Chemical Structure and Properties
- Molecular Formula : C13H10O4
- Molecular Weight : 230.22 g/mol
- IUPAC Name : this compound
The compound features a fused chromene structure with hydroxyl and methyl substituents, contributing to its distinct biological properties.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial dysfunction and oxidative stress.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on human cancer cells. The results demonstrated that it effectively inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The mechanism was linked to the generation of reactive oxygen species (ROS), leading to mitochondrial membrane potential disruption.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 15.2 | Induction of apoptosis via ROS generation |
| HeLa (cervical) | 12.5 | Mitochondrial dysfunction |
| A549 (lung) | 18.7 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. Preliminary studies suggest that it may inhibit bacterial growth through interference with cell wall synthesis or by disrupting membrane integrity.
Research Findings on Antimicrobial Activity
A recent investigation assessed the antimicrobial efficacy of this compound against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate that the compound possesses significant potential as a natural antimicrobial agent.
The biological activity of this compound is attributed to several mechanisms:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through ROS production and mitochondrial dysfunction.
- Antioxidant Activity : It exhibits antioxidant properties that can protect normal cells from oxidative damage while selectively targeting cancer cells.
- Antimicrobial Effects : The disruption of bacterial cell membranes and inhibition of cell wall synthesis contribute to its antimicrobial efficacy.
Future Directions
The ongoing research aims to explore the following areas related to this compound:
- Derivatives Development : Synthesis of derivatives to enhance biological activity and reduce toxicity.
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its anticancer and antimicrobial effects.
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.
Q & A
Q. How can contradictory data on the compound’s mechanism of action across studies be resolved?
- Methodological Answer : Conduct a meta-analysis of existing literature using databases like PubMed and Web of Science, filtering by study design (e.g., in vivo vs. in vitro). Replicate key experiments under standardized conditions (e.g., identical cell lines, solvent controls). Use knock-out models or siRNA silencing to validate target specificity. Address confounding factors (e.g., metabolite interference via LC-MS/MS analysis) .
研一科研小白如何调研科研方向?如何找综述文章?中科院学长来手把手教你!| 如何确定研究方向 | 研一科研进展 | 研一迷茫24:29
Q. What strategies are recommended for elucidating the compound’s pharmacokinetic (PK) profile in preclinical models?
- Methodological Answer : Perform ADME studies:
- Absorption : Use Caco-2 cell monolayers to assess permeability.
- Metabolism : Incubate with liver microsomes (human/rodent) and profile metabolites via UPLC-QTOF.
- Excretion : Track urinary/fecal elimination in rodent models using radiolabeled analogs.
Model PK parameters (e.g., t₁/₂, AUC) with non-compartmental analysis software (e.g., Phoenix WinNonlin).
Q. How can researchers establish structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer : Synthesize analogs with systematic modifications (e.g., methyl group replacement, hydroxyl positional isomers). Test bioactivity in parallel assays and apply QSAR modeling (e.g., CoMFA or machine learning algorithms) to correlate structural features with activity. Validate predictions with in silico docking studies against target protein structures (PDB IDs) .
Literature and Data Analysis
Q. What systematic approaches are recommended for identifying critical gaps in existing research on this compound?
- Methodological Answer : Use Boolean search strings in Google Scholar (e.g., "this compound" AND "synthesis" OR "mechanism") and filter results by review articles (2015–2025). Screen abstracts for methodological rigor (e.g., sample size, statistical methods). Cross-reference citation networks in tools like Connected Papers to map knowledge clusters and underexplored areas .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
